molecular formula C21H32O5 B1234822 Mycinamicin IV aglycone CAS No. 77704-61-1

Mycinamicin IV aglycone

Cat. No. B1234822
CAS RN: 77704-61-1
M. Wt: 364.5 g/mol
InChI Key: HUAKBQRUWMYNSD-NMQQROTKSA-N
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Description

Mycinamicin IV aglycone is a natural product found in Micromonospora griseorubida with data available.

Scientific Research Applications

  • Total Synthesis of Mycinamicin IV Mycinamicin IV, a 16-membered macrolide, has been synthesized as part of a collective approach to macrolide antibiotics. This synthesis is significant for its integration of catalysis-based routes and the establishment of robust de novo syntheses for various types of deoxy sugars, demonstrating the flexibility of this approach in creating complex natural products (Späth & Fürstner, 2021).

  • Chemical Degradation and Configuration Studies Studies on the chemical degradation and absolute configuration of mycinamicins, including mycinamicin IV, provide insights into the structural elucidation and stereochemistry of these compounds. This research is foundational in understanding the chemical nature and potential applications of mycinamicin IV (Kinoshita et al., 1985).

  • Mass Spectral Studies Chemical ionization mass spectra of mycinamicins, including mycinamicin IV, reveal insights into their structural properties. This analysis contributes to our understanding of the fragmentation patterns and molecular characteristics of these antibiotics (Harada et al., 1985).

  • Bioactive Compound Production The introduction of d-mycinose biosynthetic genes into Micromonospora species demonstrates the potential for producing bioactive compounds, like rosamicin derivatives, using mycinamicin IV aglycone as a framework. This research showcases the possibilities in engineered biosynthesis for creating novel compounds (Anzai et al., 2009).

  • Mycinamicin Biosynthesis and Polyketide Synthesis The targeted inactivation of polyketide synthase in Micromonospora griseorubida highlights the role of mycinamicin IV in the biosynthesis of mycinamicin antibiotics. Understanding the biosynthetic pathways of such compounds is crucial for exploring their potential applications (Anzai et al., 2004).

  • Structural and Biochemical Studies on Enzymes Interacting with Mycinamicin IV Investigations into the structure and dynamics of enzymes like MycG, which interact with mycinamicin IV, provide valuable insights into the biochemical processes involved in the biosynthesis of macrolide antibiotics. This research is instrumental in understanding the enzymatic mechanisms that modify mycinamicin IV (Tietz et al., 2017).

  • Hybrid Antibiotic Production Genetic engineering of Micromonospora species to produce hybrid macrolide antibiotics using mycinamicin IV aglycone demonstrates the potential of biotechnological approaches in creating new antibiotic compounds (Sakai et al., 2012).

  • Functional Analysis of Enzymes in Mycinamicin Biosynthesis The functional analysis of cytochrome P450 enzymes, which are involved in mycinamicin biosynthesis, has implications for understanding the role of mycinamicin IV in these pathways. This research provides insights into the enzymatic modification processes of macrolide antibiotics (Anzai et al., 2012).

properties

CAS RN

77704-61-1

Product Name

Mycinamicin IV aglycone

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C21H32O5/c1-5-19-17(13-22)8-6-7-9-18(23)15(3)12-16(4)21(25)14(2)10-11-20(24)26-19/h6-11,14-17,19,21-22,25H,5,12-13H2,1-4H3/b8-6-,9-7-,11-10-/t14-,15+,16-,17+,19+,21+/m0/s1

InChI Key

HUAKBQRUWMYNSD-NMQQROTKSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)CO

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO

synonyms

mycinamicin IV aglycone
mycinolide IV

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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